1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea
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Overview
Description
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea is a chiral thiourea compound known for its unique dual hydrogen-bonding capacity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea typically involves the reaction of 2-methylcyclohexylamine with thiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process includes rigorous purification steps to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea involves its ability to form hydrogen bonds with substrates, stabilizing transition states and facilitating chemical reactions. It targets specific molecular pathways, influencing enzyme activity and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Uniqueness
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea stands out due to its specific chiral configuration and dual hydrogen-bonding capacity, making it a valuable catalyst in asymmetric synthesis and a promising candidate for various scientific applications.
Properties
IUPAC Name |
1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-6-4-2-3-5-7(6)10-8(12)11-9/h6-7H,2-5,9H2,1H3,(H2,10,11,12)/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHGZWSUKUQQKG-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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